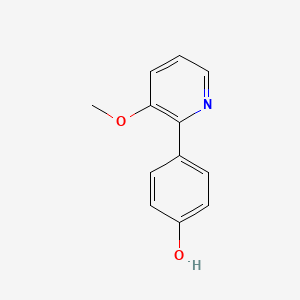
4-(3-methoxypyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxypyridin-2-yl)phenol, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
科学的研究の応用
4-(3-methoxypyridin-2-yl)phenol has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response and is overexpressed in many types of cancer. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, this compound has been found to have insecticidal and fungicidal properties. It has been shown to inhibit the growth of various plant pathogens such as Fusarium oxysporum and Botrytis cinerea, making it a potential alternative to synthetic fungicides. This compound has also been found to be effective against insect pests such as the diamondback moth and the cotton bollworm.
作用機序
The mechanism of action of 4-(3-methoxypyridin-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins and other inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival.
In plant pathogens, this compound has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin, a component of the fungal cell wall. This compound has also been found to disrupt the mitochondrial membrane potential in fungal cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in both cancer cells and plant pathogens. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the production of inflammatory mediators such as prostaglandins. In plant pathogens, this compound has been found to inhibit cell wall synthesis, disrupt mitochondrial function, and induce oxidative stress.
実験室実験の利点と制限
One of the main advantages of 4-(3-methoxypyridin-2-yl)phenol for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-methoxypyridin-2-yl)phenol. In medicine, further studies are needed to determine the efficacy of this compound as a cancer therapy and to investigate its potential use in other inflammatory conditions such as arthritis. In agriculture, more research is needed to determine the effectiveness of this compound as a fungicide and insecticide under field conditions. Additionally, the mechanism of action of this compound needs to be further elucidated in both cancer cells and plant pathogens to identify potential targets for drug development.
合成法
The synthesis of 4-(3-methoxypyridin-2-yl)phenol involves the reaction of 3-methoxypyridine-2-carbaldehyde with phenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of this compound can be improved by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
特性
IUPAC Name |
4-(3-methoxypyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-3-2-8-13-12(11)9-4-6-10(14)7-5-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPZOKWOUAMGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5969239.png)
![1,3-dimethyl-5-[(1-naphthylamino)(phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5969243.png)
![3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5969256.png)
![1-(2-chlorobenzyl)-N-[2-(4-hydroxy-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969262.png)

![[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5969286.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)
![4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol](/img/structure/B5969298.png)
![7-(4-fluorobenzyl)-2-(4-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969300.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969303.png)
![ethyl 6-methyl-2-[({[6-methyl-4-oxo-3-(4-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5969311.png)

![methyl 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5969339.png)
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
